Pyrrobutamine

説明

Historical Context of Pyrrobutamine Investigations

The investigation of this compound in an academic and clinical context began in the mid-20th century, a period marked by significant advancements in the discovery of antihistaminic agents. The compound was first approved in 1952, positioning it among the early first-generation antihistamines developed to treat allergic conditions. ncats.io A foundational study published in 1953 by Mothersill et al. detailed the initial chemical and pharmacological characteristics of this compound, establishing its identity as an antihistaminic compound. nih.gov Early research focused on its efficacy as a potent H1-antihistamine, capable of mitigating inflammatory processes associated with allergic reactions such as allergic rhinitis, urticaria, and allergic conjunctivitis. ncats.io These initial investigations were crucial in defining its place within the therapeutic category of anti-allergic agents and H1 receptor antagonists. ncats.ionih.gov

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved from initial characterization to a more nuanced understanding of its pharmacological profile and analytical chemistry. The primary mechanism of action was identified as competitive antagonism at the H1 receptor, where this compound acts as an inverse agonist, thereby blocking the effects of histamine (B1213489). gpatindia.com

Further studies expanded to explore its utility in combination with other pharmaceutical agents. For instance, research in the 1970s developed semiautomated assays to simultaneously quantify this compound phosphate (B84403) in mixtures with other active compounds like cyclopentamine (B94703) hydrochloride and methapyrilene (B1676370) hydrochloride, reflecting its use in multi-component formulations. nih.gov Scientific databases also indicate that the therapeutic efficacy of several sympathomimetic drugs, including ephedrine (B3423809) and epinephrine, can be enhanced when used in combination with this compound. drugbank.com This suggests a line of inquiry into potential synergistic effects and a broader pharmacological role beyond simple histamine antagonism. The structure-activity relationship (SAR) of alkylamine antihistamines, including this compound, has also been a subject of study, noting that factors such as stereochemistry (E- and Z-isomers) can significantly impact potency. gpatindia.com

Scope and Significance of Contemporary this compound Research

In the contemporary research landscape, large-scale, active investigation focused solely on this compound has considerably lessened. A review of scientific literature indicates that few new articles dedicated to the compound have been published in recent years. hmdb.ca Its current significance is primarily historical and educational, serving as a classic example of a first-generation alkylamine antihistamine in medicinal chemistry. smolecule.com

The compound and its derivatives, however, retain relevance in specific research contexts. The pyrrolidine (B122466) ring, a key feature of this compound's structure, continues to be a versatile building block in modern drug design and is found in numerous other biologically active compounds. researchgate.netnih.govnih.gov Therefore, while this compound itself is not a focal point of major contemporary research programs, its structural motifs and the foundational pharmacological principles established through its study continue to inform the development of new chemical entities.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

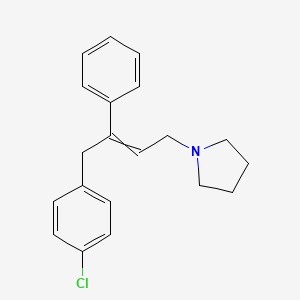

| IUPAC Name | 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine | wikipedia.orggpatindia.com |

| Molecular Formula | C20H22ClN | wikipedia.orgnih.gov |

| Molar Mass | 311.85 g/mol | wikipedia.orggpatindia.com |

| Class | H1-receptor antihistamine; Alkylamine antihistamine | gpatindia.com |

Table 2: Timeline of Key Research Milestones for this compound

| Year | Milestone | Significance |

|---|---|---|

| 1952 | First Approved | Marked its entry into clinical use as an antihistamine. ncats.io |

| 1953 | Publication of Initial Pharmacological Profile | Foundational study by Mothersill et al. characterized its antihistaminic properties. nih.gov |

Structure

3D Structure

特性

CAS番号 |

91-82-7 |

|---|---|

分子式 |

C20H22ClN |

分子量 |

311.8 g/mol |

IUPAC名 |

1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine |

InChI |

InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12- |

InChIキー |

WDYYVNNRTDZKAZ-UNOMPAQXSA-N |

SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

異性体SMILES |

C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3 |

正規SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

melting_point |

48.5 °C |

他のCAS番号 |

91-82-7 |

関連するCAS |

135-31-9 (phosphate[1:2] salt) 93777-57-2 (naphthalene disulfonate salt/solvate) |

同義語 |

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrrobutamine

Classical Synthesis Pathways for Pyrrobutamine

The traditional synthesis of this compound has been approached through several established chemical routes. These methods primarily involve the construction of the core structure through key bond-forming reactions like alkylation and Mannich reactions, followed by transformations such as dehydration to yield the final product.

Alkylation and Dehydration Routes for this compound Synthesis

One of the fundamental approaches to synthesizing this compound involves the N-alkylation of pyrrolidine (B122466). This nucleophilic substitution reaction typically uses a precursor molecule containing a suitable leaving group that is attacked by the nitrogen atom of the pyrrolidine ring. Another documented pathway begins with different precursors, ultimately leading to a key intermediate, 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol. gpatindia.com This alcohol intermediate is then subjected to an acid-catalyzed dehydration reaction. gpatindia.com The removal of a water molecule from the intermediate generates the crucial carbon-carbon double bond, or butenyl group, characteristic of the this compound structure. gpatindia.com

Mannich Reaction Intermediates in this compound Synthesis

The Mannich reaction provides an efficient method for synthesizing β-amino ketones, which serve as critical intermediates in the construction of this compound. gpatindia.com This three-component condensation reaction involves an active hydrogen-containing compound (acetophenone), an aldehyde (paraformaldehyde), and a secondary amine (pyrrolidine). gpatindia.comsmolecule.com The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from paraformaldehyde and pyrrolidine, which then reacts with the enol form of acetophenone. The resulting product is a Mannich base, specifically 3-pyrrolidinopropiophenone. gpatindia.com

This intermediate, 3-pyrrolidinopropiophenone, is then reacted with a Grignard reagent, 4-chlorobenzyl magnesium chloride. gpatindia.com This step introduces the 4-chlorophenyl group and forms the tertiary alcohol, 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol. gpatindia.com As described in the previous section, subsequent dehydration of this alcohol yields the final this compound molecule. gpatindia.com The Mannich reaction is a powerful tool in this synthesis, enabling the efficient formation of a key carbon-nitrogen bond and the assembly of the core molecular framework. nih.govnih.gov

Advanced Synthetic Strategies for this compound Analogues

To explore structure-activity relationships and develop compounds with potentially enhanced properties, advanced synthetic strategies are employed to create analogues of this compound. These methods focus on controlling stereochemistry and introducing diverse functional groups onto the this compound scaffold.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of this compound, particularly the geometry of the double bond, is a critical determinant of its biological activity. gpatindia.com The molecule exists as E- and Z-isomers, with studies indicating that the E-isomers are generally more potent. gpatindia.com Furthermore, the presence of a chiral center in some analogues means that S-enantiomers can exhibit greater affinity for their biological targets. gpatindia.com

While specific, detailed stereoselective syntheses for this compound itself are not extensively documented in the provided sources, the field of organic chemistry has well-established methods for achieving such control. mdpi.comnih.gov For pyrrolidine-containing drugs, stereoselective methods often begin with chiral starting materials like proline or 4-hydroxyproline (B1632879) to introduce a pre-formed chiral center. mdpi.com For controlling the geometry of the double bond, reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction can be employed, which allow for the selective formation of either the E- or Z-isomer depending on the reaction conditions and the specific reagents used. Such strategies are crucial for synthesizing specific, biologically active isomers of this compound analogues.

Derivatization Approaches for this compound Scaffolds

Derivatization of the this compound scaffold allows for the systematic modification of its structure to probe biological activity and optimize properties. The molecule offers several sites for chemical modification.

The two aromatic rings, the phenyl and 4-chlorophenyl groups, are susceptible to electrophilic aromatic substitution. This allows for the introduction of various substituents onto the rings, which can alter the electronic and steric properties of the molecule. Additionally, the pyrrolidine ring and the butenyl chain are sites for oxidative transformations. The tertiary amine of the pyrrolidine ring and the allylic carbons can be oxidized using common oxidizing agents to yield a range of derivatives. These derivatization approaches are essential for creating libraries of this compound analogues for further study. nih.gov

Reaction Mechanisms and Chemical Reactivity of this compound

This compound's molecular structure, featuring aromatic rings, a tertiary amine within a pyrrolidine ring, and a butenyl chain, dictates its chemical reactivity. The compound can participate in several types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The molecular framework has multiple sites susceptible to oxidation. The tertiary amine of the pyrrolidine ring and the allylic carbons of the butenyl chain are primary targets for oxidizing agents like hydrogen peroxide or potassium permanganate. N-oxidation and N-demethylation (if N-methylpyrrolidine were used) are common metabolic transformations for amine-containing compounds.

Reduction: The carbon-carbon double bond in the butenyl chain can be reduced using standard reducing agents, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding saturated analogue.

Substitution Reactions: The aromatic rings are prime locations for electrophilic aromatic substitution, where halogens or other electrophiles can be introduced using Lewis acid catalysts. The synthesis of the molecule itself involves a key nucleophilic substitution step, where the nitrogen of pyrrolidine acts as a nucleophile.

The following table summarizes the key chemical reactivities of the this compound scaffold:

| Reaction Type | Common Reagents/Conditions | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Oxidized derivatives (e.g., N-oxides) |

| Reduction | Reducing agents (e.g., LiAlH₄) | Reduced forms (saturated butenyl chain) |

| Substitution | Halogens (Cl₂, Br₂), Lewis acids (FeCl₃, AlCl₃) | Halogenated and other substituted derivatives |

This data is compiled from information found in the search results.

Substitution Reactions and Functional Group Transformations

The aromatic rings and the pyrrolidine moiety in this compound derivatives offer possibilities for substitution reactions and other functional group transformations.

Electrophilic Aromatic Substitution: The phenyl and chlorophenyl rings can undergo electrophilic aromatic substitution reactions. For instance, nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using a halogen with a Lewis acid catalyst) could introduce substituents onto the aromatic rings. The directing effects of the existing substituents would determine the position of the new group.

Nucleophilic Substitution at the Pyrrolidine Ring: The pyrrolidine ring itself is generally not susceptible to nucleophilic substitution. However, functional groups attached to the pyrrolidine ring in derivatives could be targets for such reactions.

Functional Group Transformations: The chloro-group on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution under specific conditions, although this is generally difficult. The double bond in the butenyl chain offers a site for various addition reactions, such as hydrogenation to a saturated alkane using a catalyst like palladium on carbon (Pd/C), or hydrohalogenation with acids like HBr.

Table 2: Potential Substitution and Functional Group Transformations of this compound Analogs

| Reaction Type | Reagent(s)/Conditions | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic derivatives |

| Halogenation | X₂, Lewis Acid | Halo-substituted aromatic derivatives |

| Hydrogenation | H₂, Pd/C | Saturated alkane derivative |

Molecular Interactions and Receptor Binding Mechanisms of Pyrrobutamine

Fundamental Studies on Histamine (B1213489) H1 Receptor Antagonism by Pyrrobutamine

The primary therapeutic action of this compound stems from its interaction with the histamine H1 receptor, a member of the G-protein-coupled receptor (GPCR) family.

This compound functions as a competitive antagonist at the histamine H1 receptor. gpatindia.com This means it binds to the same site on the receptor as histamine, thereby preventing histamine from binding and initiating an allergic response. The antagonism effectively blocks histamine-mediated effects such as increased vascular permeability, which contributes to symptoms like swelling and runny nose. picmonic.com

Furthermore, like virtually all H1-antihistamines, this compound acts as an inverse agonist. gpatindia.comwikipedia.org In the absence of an agonist like histamine, the H1 receptor exists in an equilibrium between an inactive and an active state. Histamine binding stabilizes the active conformation. In contrast, inverse agonists like this compound bind to and stabilize the inactive conformation of the receptor. This action not only blocks the effects of histamine but also reduces the basal activity of the receptor, even when no histamine is present. wikipedia.org

The predominant and well-documented mechanism of action for this compound at the H1 receptor is competitive antagonism. Current research does not provide significant evidence for non-competitive binding modalities, where the drug would bind to an allosteric site (a site other than the histamine binding site) to modulate receptor activity. The established model indicates that this compound directly competes with histamine for the orthosteric binding pocket.

Investigation of this compound Interactions with Muscarinic Receptors

As a first-generation antihistamine, this compound is known to lack receptor selectivity. wikipedia.org In addition to their primary action on H1 receptors, these older antihistamines are recognized as potent antagonists of muscarinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov This anticholinergic activity is responsible for common side effects such as dry mouth and sedation. picmonic.comaaaai.org While specific binding affinity (Ki) values for this compound at various muscarinic receptor subtypes (M1-M5) are not detailed in the available literature, its classification as a first-generation agent strongly implies clinically relevant interaction with these receptors. wikipedia.orgauburn.edu

Structure Activity Relationship Sar Studies of Pyrrobutamine and Analogues

Conformational and Stereochemical Influences on Pyrrobutamine Activity

The efficacy of this compound as an H1-antihistamine is closely tied to its three-dimensional structure, including the rigidity of its unsaturated bond and the spatial orientation of its aromatic rings and tertiary amine.

Impact of Alkenic Bond Rigidity and Aromatic Ring Planarity

This compound features a rigid styryl group, which contributes to its enhanced H1 receptor binding compared to more flexible analogues . This rigidification of the backbone is a key characteristic that optimizes interaction with the receptor site. SAR studies suggest that the two aromatic moieties within this compound-like structures must be capable of adopting a non-coplanar conformation relative to each other for optimal engagement with the H1 receptor auburn.edu. Specifically, the 4-chlorophenyl and phenyl groups in this compound are separated by approximately 5.6 Å, a distance considered optimal for H1-receptor interaction . The disposition of these functional groups about the double bond, often described as a cis configuration in related studies, appears to be optimal for antihistaminic activity cdnsciencepub.com.

Geometric Isomerism (E/Z) and Stereoselectivity in this compound Derivatives

The butenyl double bond in this compound allows for the existence of geometric isomers, specifically E (entgegen) and Z (zusammen) forms. Research indicates a significant difference in activity between these isomers, with the E-isomer demonstrating considerably higher potency gpatindia.comeopcw.com. Studies have quantified this difference, noting that the E-isomer of this compound can be up to 165 times more potent than its Z-isomer eopcw.com. This stereoselectivity underscores the importance of the specific spatial arrangement of substituents around the double bond for effective H1 receptor antagonism. Consequently, in the development of such antihistamines, the more active E-isomer is often preferred or commercialized eopcw.comunam.mx.

Role of Chiral Centers and Enantiomeric Activity

While some sources suggest the presence of chiral centers in this compound scribd.com, its standard IUPAC name, 1-[4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine, and specific analyses indicate that the parent compound does not possess chiral centers gpatindia.com. Instead, the stereochemical influence on activity is primarily attributed to the geometric isomerism (E/Z) of the double bond gpatindia.comeopcw.com. However, it is noted that certain halogen-substituted derivatives of this compound may exhibit chirality, with antihistaminic activity often residing predominantly in the S-stereoisomers of these specific derivatives auburn.edu. For this compound itself, the pronounced stereoselectivity observed is linked to the E/Z configuration of the double bond rather than enantiomeric differences.

Pharmacophore Elucidation for this compound-like Structures

Understanding the pharmacophore of this compound involves identifying the essential functional groups and their optimal spatial relationships required for H1 receptor binding.

Optimal Distances and Spatial Orientations of Key Functional Groups

A critical aspect of the this compound pharmacophore is the required distance between its key functional groups. SAR studies indicate that an optimal distance of 5-6 Å is necessary between the aromatic rings and the tertiary aliphatic amine for effective binding to the H1 receptor gpatindia.com. The tertiary amine, specifically the pyrrolidine (B122466) nitrogen in this compound, plays a crucial role by facilitating ionic binding to receptor sites, with its basicity (pKa ≈ 8.77) being a contributing factor . The non-coplanar orientation of the two aromatic rings is also vital for optimal receptor interaction auburn.edu.

Substituent Effects on this compound Binding Affinity

Compound List:

Acrivastine

Antergan

BW 825C

Cetirizine

Chlorpheniramine

Cinnarizine

Clemastine

Desloratadine

Dimethindene

Diphenhydramine

Diphenylpyraline

Fexofenadine

Histapyrrodine

Levocetirizine

Mepyramine

Naftifine

Phenindamine

Pyrilamine

this compound

Quetiapine

Quifenadine

Rupatadine

Setastine

Terbinafine

Terfenadine

Thenyldiamine

Thiethylperazine

Thonzylamine

Tolpropamine

Trimethobenzamine

Tripelennamine

Triprolidine

Tritoqualine

Structure-Activity Relationships of the Pyrrolidine Moiety in this compound

The pyrrolidine moiety is a critical structural component of this compound, significantly contributing to its potent H₁-antihistamine activity. As a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring in this compound functions primarily as a basic tertiary amine, which is a common pharmacophore in many first-generation antihistamines auburn.edugpatindia.com. This basicity is fundamental to the compound's mechanism of action, enabling it to interact with histamine (B1213489) H₁ receptors.

Role of the Pyrrolidine Moiety in Receptor Binding

While this compound itself, in its marketed form, does not feature chiral centers within the pyrrolidine ring, general structure-activity relationship (SAR) studies on pyrrolidine derivatives highlight that modifications to the pyrrolidine scaffold, including substitutions at various positions (N1, C3, C5), can significantly influence biological activity and target-specific interactions nih.gov. The stereochemistry of substituents on a pyrrolidine ring can lead to different biological profiles due to enantioselective protein binding nih.gov. Although such specific modifications to this compound's pyrrolidine ring are not extensively detailed in the provided literature, the presence of the pyrrolidine ring itself is integral to the compound's ability to engage with the H₁ receptor effectively .

General SAR Principles Involving the Amine Moiety

Aromatic Systems: The presence of two distinct aromatic rings (a phenyl group and a 4-chlorophenyl group) is essential for significant H₁-receptor affinity. These aromatic systems are thought to engage in hydrophobic and pi-pi interactions within the receptor binding pocket auburn.edu.

Connecting Moiety: The butenyl chain acts as a linker between the aromatic systems and the pyrrolidine moiety. The stereochemistry of the double bond in this linker is critical; the E-isomer of this compound exhibits greater H₁-receptor affinity compared to its Z-isomer gpatindia.comresearchgate.netcdnsciencepub.com. This suggests that the spatial orientation of the substituents around the double bond influences receptor fit.

The pyrrolidine moiety, by providing a basic tertiary amine at a specific distance from the aromatic systems, fulfills a critical requirement for H₁ receptor antagonism, making it a vital component of this compound's pharmacological profile.

| Structural Feature/SAR Principle | Description | Significance for this compound's H₁ Antagonism |

| Pyrrolidine Moiety | A five-membered saturated nitrogen-containing heterocycle. | Forms the basic tertiary amine essential for receptor interaction. |

| Tertiary Amine Basicity | The nitrogen atom is basic (pKa ≈ 8.77) and is protonated at physiological pH. | Facilitates ionic binding to negatively charged residues (e.g., aspartate) in the H₁ receptor binding site, crucial for high affinity. Also important for salt formation and drug formulation auburn.edugpatindia.com. |

| Amine-Aromatic Distance | Approximately 5-6 Å separation is required between the aromatic ring systems and the tertiary aliphatic amine. | The pyrrolidine moiety, as part of the overall structure, helps establish this optimal distance for receptor engagement gpatindia.com. |

| Stereochemistry (Double Bond) | This compound exists as geometric isomers around its butenyl double bond. | The E-isomer demonstrates greater H₁-receptor affinity and potency than the Z-isomer gpatindia.comresearchgate.netcdnsciencepub.com. |

| Aromatic Rings | Presence of a phenyl and a 4-chlorophenyl group. | Essential for significant H₁-receptor affinity, likely through hydrophobic and pi-pi interactions. Their non-coplanar conformation is also important auburn.edu. |

| General Pyrrolidine SAR | Modifications at N1, C3, and C5 positions of pyrrolidine rings can optimize biological activity. Stereochemistry of substituted pyrrolidines is critical nih.gov. | While not directly applied to this compound's marketed form, this indicates the potential for tuning activity through pyrrolidine ring modifications in analogue design. |

Compound Names Mentioned:

this compound

Triprolidine

Diphenhydramine

Chlorpheniramine

Pyrilamine

Tripelennamine

Promethazine

Mepyramine

Cinnarizine

Phenindamine

Mebhydrolin

Clemastine Fumarate

Chlorodiphenhydramine

Diphenylpyraline

Amikacin

Advanced Analytical and Spectroscopic Characterization of Pyrrobutamine

Chromatographic Techniques for Pyrrobutamine Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying components within a mixture. This compound, like many pharmaceutical compounds, can be analyzed using various chromatographic techniques coupled with sensitive detection systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile compounds based on their boiling points and polarity, followed by their detection and identification by mass spectrometry shimadzu.comwikipedia.org. While specific GC-MS applications for this compound were not detailed in the provided literature, GC-MS is broadly utilized in analytical chemistry for material characterization, including as a reference compound . The technique can provide a unique "fingerprint" for compound identification by analyzing the fragmentation patterns produced by the mass spectrometer wikipedia.org. It is particularly useful for analyzing complex mixtures and insoluble materials that may not be amenable to traditional gas chromatography shimadzu.com. One reference notes the application of GC-MS for quick analysis in emergency clinical cases, listing this compound alongside other compounds with associated mass-to-charge ratios researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are widely employed for the analysis of pharmaceuticals and other complex organic molecules, offering high sensitivity and selectivity unmc.eduekb.eg. Methodologies typically involve separating analytes using a liquid chromatography system, often a reversed-phase column such as a C18 column, followed by ionization (e.g., Electrospray Ionization - ESI) and detection by a mass spectrometer unmc.eduekb.eg.

For instance, a study developed an LC-ESI-MS/MS method for a novel Pyrrolomycin (MP-1), utilizing a Waters Acquity UPLC® BEH C18 column and a mobile phase composed of 0.1% acetic acid in water and methanol (B129727) unmc.edu. The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode, employing specific precursor ion > product ion transitions, such as 324.10>168.30 m/z for MP-1 unmc.edu. Such methodologies are crucial for quantitative analysis, demonstrating linearity and precision within acceptable limits for compounds like MP-1 unmc.edu. This compound has also been mentioned in the context of LC/MS assays for in vitro studies googleapis.com. Similar LC-MS/MS approaches are used for the simultaneous determination of other alkaloids, such as pyrrolizidine (B1209537) and tropane (B1204802) alkaloids, often employing reversed-phase ultra-high-performance liquid chromatography (RP-U-HPLC-MS/MS) and sometimes hydrophilic interaction liquid chromatography (HILIC) for enhanced separation of isomers nih.gov.

Table 1: Illustrative LC-MS/MS Parameters for Related Compounds

| Parameter | Example (Novel Pyrrolomycin MP-1) unmc.edu | General Application |

| Chromatography | UPLC® BEH C18 column (1.7 µm, 100 x 2.1 mm) | Separation of analytes |

| Mobile Phase | 0.1% Acetic Acid in Water (10%) and Methanol (90%) | Elution and separation |

| Ionization | Electrospray Ionization (ESI) | Ionization of analytes |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selective quantification |

| Example MRM | 324.10 > 168.30 m/z | Identification and quantification |

Spectroscopic Investigations of this compound Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds by analyzing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules core.ac.uk. It provides detailed information about the arrangement of atoms within a molecule, including the connectivity of atoms, the chemical environment of nuclei, and stereochemical details core.ac.uknih.gov. Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the carbon skeleton and confirm the presence of specific functional groups and substructures core.ac.uknih.gov. While specific NMR data for this compound was not found in the provided search results, NMR spectroscopy is a standard method for the de novo structural elucidation of natural products and synthetic compounds core.ac.uknih.govuoa.gr.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide molecular "fingerprints" by detecting the characteristic absorption or scattering of light due to molecular vibrations spectroscopyonline.comedinst.commdpi.com. These spectra are highly specific to a molecule's structure, allowing for identification and differentiation of compounds spectroscopyonline.comedinst.com.

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations and is particularly useful for identifying functional groups such as alcohols, amines, and carboxylic acids, which exhibit characteristic absorption bands mdpi.com.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light, which is sensitive to changes in polarizability during molecular vibrations edinst.commdpi.com. It is complementary to IR spectroscopy and is not significantly affected by the presence of water, making it advantageous for aqueous samples mdpi.com. The "fingerprint region" (typically 300-1900 cm⁻¹) in both IR and Raman spectra is critical for molecular identification spectroscopyonline.comnih.gov. Advanced techniques like simultaneous IR and Raman spectroscopy (e.g., O-PTIR) can provide enhanced resolution and complementary chemical information from the same sample area photothermal.com.

While specific IR and Raman spectra for this compound were not found, these techniques are standard for characterizing reference compounds and active pharmaceutical ingredients (APIs) for quality control and identity testing spectroscopyonline.com.

Table 2: Spectroscopic Techniques for Molecular Characterization

| Technique | Principle | Information Provided | Typical Application |

| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field | Chemical shifts, coupling constants, connectivity, 3D structure, stereochemistry | Structural elucidation, confirmation of molecular identity |

| IR Spectroscopy | Absorption of infrared radiation causing molecular vibrations | Functional groups (e.g., C=O, O-H, N-H), molecular structure | Identification, quality control, functional group analysis |

| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations | Molecular vibrations, chemical bonds, molecular fingerprint, structural information | Identification, material characterization, non-destructive analysis |

Electrochemical and Other Instrumental Methods for this compound Quantification

Beyond chromatography and spectroscopy, other instrumental methods are employed for the quantitative analysis of pharmaceutical compounds.

Electrochemical Methods: Electrochemical techniques, such as amperometry, can be used for the sensitive quantification of analytes nih.govresearchgate.net. These methods often involve biosensors or specific electrode modifications to detect and quantify target molecules. For example, amperometric biosensors have been developed for kinase inhibitors, achieving detection limits in the picomolar (pM) range nih.gov. While direct electrochemical data for this compound is not specified, electrochemical assays offer advantages like low cost and high sensitivity for quantification nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC coupled with UV detection is a widely used method for the quantitative determination of pharmaceuticals, including antihistamines like this compound researchgate.netresearchgate.net. Methods are developed to be simple, sensitive, rapid, and stability-indicating researchgate.net. For example, an HPLC method for Ketotifen, another antihistamine, utilized a reversed-phase C8 column with UV detection at 297 nm researchgate.net. The quantification limits (LOQ) for such methods are critical validation parameters, with examples for other pharmaceuticals ranging from ng/mL to μg/mL levels ekb.egresearchgate.net.

This compound as a Reference Standard in Analytical Chemistry

This compound serves a critical role in analytical chemistry as a reference standard, enabling accurate identification, quantification, and purity assessment of the compound itself and related substances . Its well-defined physicochemical properties and characteristic spectroscopic and chromatographic profiles make it an invaluable tool for method development, validation, and quality control in pharmaceutical analysis and research .

Spectroscopic Fingerprints for Identification and Purity Assessment

The unique spectral data of this compound provides a definitive "fingerprint" that aids in its unambiguous identification and the assessment of its purity. These spectroscopic techniques are fundamental for confirming the identity of this compound in samples and for detecting potential impurities.

UV-Vis Spectroscopy: this compound exhibits characteristic absorption in the ultraviolet-visible spectrum, with a notable absorption maximum at 243 nm in ethanol. This property is frequently exploited for quantitative analysis, allowing for the determination of this compound concentration in solutions drugfuture.com. The molar absorptivity (ε) at this wavelength is approximately 9500 L·mol⁻¹·cm⁻¹, providing a sensitive basis for spectrophotometric assays .

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for both identification and quantification. GC-MS analysis of this compound allows for the determination of its molecular weight and fragmentation pattern, which serves as a definitive identifier drugfuture.comnih.govnih.gov. This technique is instrumental in screening procedures for detecting this compound and its metabolites in biological matrices like urine, aiding in forensic and pharmacokinetic studies nih.gov.

Chromatographic Applications for Quantification and Method Validation

Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound in various matrices. As a reference standard, this compound is used to calibrate analytical instruments and validate the performance of chromatographic methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, often coupled with UV detection at wavelengths such as 254 nm, is a widely adopted method for the assay of this compound . The purity of this compound used as a reference standard is typically assessed by HPLC, with specifications often requiring purity levels of ≥98% or >95% lgcstandards.com. Method validation using this compound as a standard involves rigorous assessment of parameters like linearity (e.g., R² > 0.995), precision (e.g., Relative Standard Deviation (RSD) < 2%), and recovery rates (e.g., 95–105%) to ensure the reliability of analytical results .

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized for the analysis of this compound, particularly in complex samples such as biological fluids nih.gov. The method involves sample preparation steps like hydrolysis and acetylation, followed by chromatographic separation and mass spectrometric detection. The characteristic retention times and mass spectra obtained are used to confirm the presence and quantify this compound nih.gov.

Data Tables

The following tables summarize key analytical data for this compound, highlighting its utility as a reference standard.

Table 1: Key UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 243 nm | Ethanol | drugfuture.com |

| Molar Absorptivity (ε) | 9500 L·mol⁻¹·cm⁻¹ | Ethanol | |

| Additional Absorption | 360 nm | Ethanol | drugfuture.com |

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description (Matrix) | Reference |

| 995 | Characteristic Peak | |

| 1018 | Characteristic Peak | |

| 1087 | Characteristic Peak |

Table 3: HPLC Method Parameters and Validation Criteria for this compound

| Parameter | Value | Notes | Reference |

| Chromatographic Method | Reverse-phase HPLC | ||

| Detection Wavelength | 254 nm | UV detection | |

| Purity (as standard) | ≥98% | Assessed by HPLC | |

| Method Validation | |||

| Linearity | R² > 0.995 | Correlation coefficient for calibration curve | |

| Precision | RSD < 2% | Relative Standard Deviation for replicate injections | |

| Recovery | 95–105% | Percentage of analyte recovered in spiked samples |

The comprehensive spectroscopic data (UV-Vis, IR, MS) and established chromatographic profiles (HPLC, GC-MS) of this compound underscore its suitability as a reference standard. These characteristics enable analytical chemists to reliably identify the compound, quantify its presence in various samples, and ensure its purity, thereby supporting quality control and research endeavors across different scientific disciplines.

Computational Chemistry and Molecular Modeling of Pyrrobutamine

Simulating Pyrrobutamine Chemical Reactions and Pathways

This compound is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Substitution reactions are particularly noted to occur at the aromatic ring, where atoms can be replaced by other substituents .

While the types of reactions this compound undergoes are established, specific computational simulations detailing its reaction pathways are not extensively documented in the accessible literature. However, the broader field of computational chemistry employs sophisticated methods to simulate chemical reactions and predict their outcomes. These methods include:

First-principles molecular dynamics (MD): Techniques such as the Car-Parrinello method, utilizing Density Functional Theory (DFT), allow for the simulation of chemical reactions by modeling the motion of nuclei and electrons, providing insights into reaction mechanisms and time scales uni-hannover.de.

Density Functional Theory (DFT): DFT is a fundamental computational method used to calculate electronic structures and predict molecular properties, which are essential for understanding chemical reactivity openaccessjournals.comriken.jp.

Quantum simulations: Advanced methods, including those leveraging quantum computing, are being developed to achieve high accuracy in simulating chemical reactions, aiming to predict reaction energies and mechanisms arxiv.org.

Molecular Dynamics (MD) Simulations: These methods model the forces and motions governing atomic and molecular interactions, providing a detailed picture of how chemical changes occur and predicting reaction outcomes ebsco.com.

These computational approaches aim to elucidate reaction mechanisms, predict molecular behavior under various conditions, and understand the dynamics of chemical transformations by modeling forces and motions at the atomic and molecular level uni-hannover.deopenaccessjournals.comebsco.com.

Table 2: Known Chemical Reaction Types of this compound

| Reaction Type | Description | Source(s) |

| Oxidation | Formation of various oxidation products. | |

| Reduction | Conversion into reduced forms. | |

| Substitution | Occurs notably at the aromatic ring, involving atom replacement. |

Compound List

this compound

Investigations into Pyrrobutamine Metabolism in in Vitro Systems

Identification of Pyrrobutamine Metabolic Pathways

Studies have identified several key pathways involved in the biotransformation of this compound. These pathways are fundamental to understanding how the parent compound is modified within the body, leading to the formation of metabolites that may possess different pharmacological activities or be readily excreted.

The metabolism of this compound involves specific chemical transformations, including N-oxidation and N-demethylation. These reactions are common metabolic pathways for many amine-containing drugs. N-demethylation, for instance, removes methyl groups from the molecule, a process often carried out by CYP enzymes auburn.edunih.gov. N-oxidation involves the addition of an oxygen atom to a nitrogen atom. Both N-oxidation and N-demethylation are reported to yield metabolites that are devoid of antihistaminic activity, suggesting that these pathways lead to the inactivation of the parent compound auburn.eduslideshare.netslideshare.net.

Hydrolysis of Phosphate (B84403) Conjugates of this compound

While the primary focus of this compound metabolism often centers on CYP-mediated biotransformation, the compound is typically administered as a phosphate salt. The phosphate group itself can influence solubility and formulation but is generally not considered a primary site for metabolic hydrolysis in the context of active metabolite formation for antihistamines. However, in broader drug metabolism studies, the hydrolysis of various conjugates (e.g., glucuronides or sulfates) is a common Phase II metabolic process that can occur. Research into this compound specifically highlights its metabolism via CYP enzymes rather than extensive hydrolysis of phosphate conjugates to form active metabolites . The phosphate moiety is integral to the salt form and does not typically undergo hydrolysis to yield active metabolites in the same way as, for example, ester or glycosidic conjugates might.

Methodologies for In Vitro Metabolic Studies of this compound

In vitro metabolic studies are crucial for elucidating drug metabolism pathways without the complexities of a whole organism. Common methodologies employed include the use of liver microsomes, hepatocytes, and recombinant CYP enzymes.

Liver Microsomes: These are subcellular fractions of liver cells containing a high concentration of drug-metabolizing enzymes, particularly CYP enzymes. Incubating this compound with liver microsomes from various species (including human) in the presence of cofactors like NADPH allows for the observation and identification of Phase I metabolic reactions, such as oxidation and demethylation nih.govnih.gov.

Hepatocytes: Isolated hepatocytes offer a more complete metabolic system, encompassing both Phase I and Phase II enzymes, as well as conjugation pathways. Studies using hepatocytes can provide a more comprehensive view of this compound's metabolic fate, including the formation of glucuronides or sulfates nih.gov.

Recombinant CYP Enzymes: Using individual recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) allows researchers to pinpoint which specific CYP isoforms are responsible for particular metabolic transformations. This approach is invaluable for understanding enzyme kinetics and predicting potential drug-drug interactions nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): This analytical technique is indispensable for identifying and quantifying the metabolites produced in in vitro incubations. It allows for the separation of metabolites from the parent drug and other components, followed by their structural elucidation based on mass-to-charge ratio and fragmentation patterns researchgate.netgoogle.comresearchgate.netgoogle.com.

These methodologies collectively enable the detailed mapping of this compound's metabolic pathways, contributing to a better understanding of its pharmacokinetic behavior and potential drug interactions.

Potential Research Applications of Pyrrobutamine and Its Analogues

Pyrrobutamine as a Chemical Reagent in Organic Synthesis

This compound serves as a notable reagent and reference compound within the field of organic synthesis and analytical chemistry. Its well-defined chemical structure and established synthesis routes make it a valuable starting point or intermediate for creating more complex molecules. Researchers utilize this compound as a reference standard to understand the behavior and properties of related compounds, aiding in the identification and quantification of substances in various analytical techniques .

The synthesis of this compound itself, typically involving the alkylation of pyrrolidine (B122466) with 4-chlorobenzyl chloride followed by phosphorylation, exemplifies common organic reaction pathways. Understanding these synthetic methodologies allows for the exploration of variations and the development of novel compounds with tailored properties .

This compound can participate in various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions, often mediated by common reagents such as strong oxidizing agents, reducing agents like lithium aluminum hydride, or halogens with Lewis acid catalysts, can yield a range of derivatives. These transformations are crucial for investigating structure-activity relationships and for synthesizing analogues with potentially altered biological or chemical characteristics .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂ClN | contaminantdb.ca |

| Molecular Weight | 311.85 g/mol | contaminantdb.ca |

| Melting Point | 48–49°C | |

| Boiling Point | 190–195°C at 0.3 mmHg | |

| logP (estimated) | ~3.5 |

Table 2: Chemical Reactivity of this compound

| Reaction Type | Common Reagents/Conditions | Potential Products | Source |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Oxidized derivatives | |

| Reduction | Reducing agents (e.g., LiAlH₄) | Reduced forms | |

| Substitution | Halogens (Cl₂, Br₂), Lewis acids (FeCl₃, AlCl₃) | Halogenated derivatives, substituted compounds |

Utilization of this compound as a Biological Probe for Receptor Studies

This compound's primary biological activity as a potent histamine (B1213489) H1 receptor antagonist makes it an invaluable tool for studying histamine receptor function and related signaling pathways smolecule.comauburn.edu. Its rigid molecular framework, particularly the alkenic bond, contributes to its specific binding affinity for the H1 receptor. This structural rigidity allows researchers to investigate the stereochemical requirements and conformational preferences necessary for effective receptor interaction oup.comoup.comunesp.br.

Studies involving different geometric isomers of this compound and related compounds have demonstrated significant variations in their affinities for histamine receptors. This stereoselectivity provides critical insights into the three-dimensional architecture of the H1 receptor binding site, enabling the mapping of essential interaction points oup.comoup.comunesp.br. By comparing the binding affinities of these isomers, researchers can elucidate structure-activity relationships (SAR) and understand how subtle molecular modifications influence biological potency oup.comunesp.br.

Furthermore, this compound can be employed in pharmacological investigations to probe the mechanisms of allergic responses and histamine-mediated physiological processes. Its use as a probe helps in understanding receptor occupancy, signal transduction pathways, and the development of more selective and effective antihistaminic agents smolecule.com. Investigations into how this compound binds to H1 receptors provide fundamental insights into its efficacy and the basis for designing future molecules with optimized pharmacological profiles smolecule.com.

Q & A

What are the optimal methodologies for assessing Pyrrobutamine's pharmacokinetic properties in preclinical models?

Level: Basic

Methodological Answer:

To evaluate pharmacokinetics (PK), combine in vivo studies (e.g., rodent models) with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for precise measurement of absorption, distribution, metabolism, and excretion (ADME). Use a PICOT framework to structure the research:

- P opulation: Rodent models (e.g., Sprague-Dawley rats).

- I ntervention: Administer this compound at varying doses.

- C omparison: Control groups receiving placebo or analogs.

- O utcome: Plasma concentration-time profiles, bioavailability, half-life.

- T ime: Serial blood sampling over 24–72 hours.

Validate results using compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-individual variability .

How can researchers resolve contradictions in reported efficacy data of this compound across different experimental models?

Level: Advanced

Methodological Answer:

Address discrepancies through systematic meta-analysis and cross-validation :

- Conduct a sensitivity analysis to identify confounding variables (e.g., species-specific metabolism, dosing protocols).

- Apply Bayesian hierarchical models to quantify heterogeneity across studies.

- Replicate key experiments using standardized protocols (e.g., OECD guidelines) to isolate methodological biases.

For instance, if rodent studies show higher efficacy than primate models, compare cytochrome P450 enzyme activity or protein-binding differences to explain variability .

What experimental designs are recommended for elucidating this compound's mechanism of action at the molecular level?

Level: Advanced

Methodological Answer:

Combine computational and wet-lab approaches :

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with suspected targets (e.g., histamine H1 receptors).

- Validate predictions via CRISPR-Cas9 knockout models to assess target necessity.

- Apply single-cell RNA sequencing to identify downstream signaling pathways.

Structure the hypothesis using P-E/I-C-O : - P opulation: Cultured neuronal cells.

- E/I ntervention: this compound exposure.

- C omparison: Untreated cells or receptor antagonists.

- O utcome: Transcriptomic or proteomic changes .

How should dose-response relationships for this compound be established to ensure translational relevance?

Level: Basic

Methodological Answer:

Design dose-ranging studies with the following steps:

Pilot Phase : Identify the minimum effective dose (MED) and maximum tolerated dose (MTD) in vitro (e.g., IC50 in cell assays).

In Vivo Phase : Use a logistic regression model to correlate dose levels with therapeutic outcomes (e.g., histamine inhibition).

Allometric Scaling : Adjust doses for human equivalence using body surface area or metabolic rate ratios.

Ensure statistical power by calculating sample sizes via G*Power software to avoid Type I/II errors .

What are the best practices for synthesizing this compound analogs while maintaining pharmacological activity?

Level: Advanced

Methodological Answer:

Apply structure-activity relationship (SAR) studies :

Scaffold Modification : Use X-ray crystallography to identify critical pharmacophores.

In Silico Screening : Deploy quantitative structure-activity relationship (QSAR) models to predict analog bioactivity.

Synthetic Validation : Optimize reaction conditions (e.g., solvent polarity, catalysts) via Design of Experiments (DoE) .

For example, modifying this compound’s tertiary amine group may enhance blood-brain barrier penetration but require molecular dynamics simulations to assess stability .

How can in vitro findings on this compound's off-target effects be validated in complex biological systems?

Level: Advanced

Methodological Answer:

Leverage multi-omics integration and 3D organoid models :

- Perform phosphoproteomics to map off-target kinase interactions.

- Use patient-derived organoids (e.g., liver or cardiac tissue) to assess toxicity in a physiologically relevant context.

- Apply network pharmacology to identify unintended pathways (e.g., GPCR cross-talk).

Triangulate data with publicly available toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to prioritize high-risk targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。